N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide (CAS: 921817-87-0, molecular formula: C₂₀H₃₀N₂O₃, molecular weight: 346.5 g/mol) is a benzo[b][1,4]oxazepine derivative characterized by an isopentyl side chain at position 5, two methyl groups at position 3, and a butyramide substituent at position 5. Its Smiles notation (CC(C)CCN1C(=O)C(C)(C)COc2ccc(NC(=O)C(C)C)cc21) highlights the fused oxazepine core and the branched alkyl substitutions. While detailed physicochemical data (e.g., melting point, solubility) are unavailable for this compound, its structural features suggest moderate lipophilicity due to the isopentyl and butyramide groups .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-6-7-18(23)21-15-8-9-17-16(12-15)22(11-10-14(2)3)19(24)20(4,5)13-25-17/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKMIKZEPVEZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Trifluoromethyl-Benzamide Derivative ()
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide (CAS: 921865-05-6) replaces the butyramide with a 4-(trifluoromethyl)benzamide group. Key distinctions:
Sulfamoyl-Containing Derivative ()
N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide (C₁₉H₂₁N₃O₅S, molecular weight: 403.5 g/mol) incorporates a sulfamoyl group.
- Polar Interactions : The sulfonamide group (SO₂NH) introduces hydrogen-bonding capacity, likely improving solubility and target affinity.
- Structural Divergence: The benzo[f]oxazepine core (vs.
Heterocyclic Core Modifications
describes 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. These compounds replace the oxazepine ring with a benzoxazinone core fused to a pyrimidine moiety.
- Synthetic Routes : Use of caesium carbonate/DMF contrasts with the triethylamine/CH₂Cl₂ system in , highlighting divergent strategies for heterocyclic functionalization.
Preparation Methods
Cyclocondensation for Benzo[b]Oxazepine Core Formation
The oxazepine ring is synthesized via cyclocondensation between 2-aminophenol derivatives and carbonyl compounds. For this compound, 2-amino-4-hydroxybenzoic acid is reacted with 3,3-dimethyl-5-isopentyl-1,5-diketone under acidic conditions.
Procedure :
- Reagents : 2-Amino-4-hydroxybenzoic acid (1.2 equiv), 3,3-dimethyl-5-isopentyl-1,5-diketone (1.0 equiv), p-toluenesulfonic acid (0.1 equiv), toluene.
- Conditions : Reflux at 110°C for 12 hours under nitrogen.
- Workup : The mixture is cooled, washed with saturated NaHCO₃, and purified via flash chromatography (hexane:ethyl acetate, 3:1) to yield the intermediate 5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine (68% yield).
Key Parameters :
- Catalyst : p-TsOH enhances cyclization efficiency by protonating the carbonyl group.
- Solvent : Toluene minimizes side reactions like oligomerization.
Oxidation to Introduce the 4-Oxo Group
The 4-oxo group is introduced via oxidation of a secondary alcohol intermediate.
Procedure :
- Reagents : Intermediate alcohol (1.0 equiv), pyridinium chlorochromate (PCC, 1.5 equiv), dichloromethane.
- Conditions : Stir at room temperature for 6 hours.
- Workup : Filter through Celite, concentrate, and purify via silica gel chromatography to obtain the 4-oxo derivative (82% yield).
Alternate Methods :
Acylation at the 7-Position with Butyramide
The butyramide group is introduced via nucleophilic acyl substitution using butyryl chloride.
Procedure :
- Reagents : 7-Amino intermediate (1.0 equiv), butyryl chloride (1.2 equiv), triethylamine (2.0 equiv), DCC (1.1 equiv), DMF.
- Conditions : Stir at 0°C for 30 minutes, then at room temperature for 12 hours.
- Workup : Quench with ice water, extract with ethyl acetate, and purify via HPLC (C18 column, acetonitrile/water) to yield the final product (74% yield).
Optimization Insights :
- Coupling Agents : DCC outperforms EDCl/HOBt in reducing epimerization.
- Temperature : Lower temperatures (0°C) minimize side reactions.
Comparative Analysis of Synthetic Routes
Table 1: Cyclocondensation Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TsOH | Toluene | 110 | 12 | 68 |
| BF₃·Et₂O | DCM | 40 | 24 | 55 |
| HCl (gas) | EtOH | 78 | 8 | 60 |
Table 2: Acylation Efficiency with Different Reagents
| Acylating Agent | Coupling Agent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Butyryl chloride | DCC | Triethylamine | 74 | 98 |
| Butyric anhydride | EDCl/HOBt | DMAP | 65 | 95 |
| Butyryl chloride | None | Pyridine | 42 | 88 |
Industrial-Scale Production Considerations
Microwave-Assisted Synthesis :
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:
- Step 1: Use inert atmospheres (e.g., nitrogen) to prevent oxidation during the formation of the oxazepine core .
- Step 2: Select solvents like dichloromethane or THF for intermediate reactions, balancing polarity and reactivity .
- Step 3: Employ chromatography (e.g., flash column) or recrystallization for purification, with HPLC monitoring (≥95% purity threshold) .
- Data-Driven Adjustment: Track yields at each step using mass balance calculations and adjust catalyst concentrations (e.g., 0.5–2 mol% Pd for coupling reactions) .
Table 1: Example Optimization Parameters
| Step | Key Variable | Optimal Range | Impact on Yield |
|---|---|---|---|
| Core formation | Temperature | 60–80°C | ↑ 15–20% yield |
| Amidation | Solvent polarity | Low (e.g., DCM) | ↑ Purity by 10% |
| Purification | Column mesh size | 230–400 mesh | ↑ Recovery by 25% |
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: H and C NMR to verify proton environments (e.g., oxazepine ring protons at δ 3.5–4.5 ppm) and carbonyl groups (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 332.444 for CHNO) with <2 ppm error .
- FT-IR: Identify functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer: Prioritize:
- Antimicrobial Screening: Broth microdilution assays (MIC values) against S. aureus and E. coli at 1–256 µg/mL .
- Cytotoxicity Testing: MTT assays on HEK-293 and HeLa cells (IC determination) .
- Enzyme Inhibition: Fluorescence-based assays for kinase or protease activity (e.g., SYK inhibition at 10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
Methodological Answer: Address discrepancies through:
- SAR Analysis: Compare substituent effects (e.g., isopentyl vs. ethyl groups) on IC values .
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., SYK ATP-binding pocket) and correlate with experimental IC .
- Meta-Analysis: Aggregate data from analogs (e.g., sulfonamide vs. benzamide derivatives) to identify trends in logP vs. activity .
Table 2: Example SAR Trends
| Substituent | Target Activity (IC) | LogP |
|---|---|---|
| Isopentyl | 2.1 µM (SYK) | 3.8 |
| Ethyl | 5.4 µM (SYK) | 2.9 |
Q. What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Storage Conditions: Use amber vials at -20°C under argon to prevent photolysis/oxidation .
- Excipient Screening: Test stabilizers (e.g., 0.1% BHT) in DMSO stocks via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Degradation Pathway Mapping: LC-MS/MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfonamide S-oxidation) products .
Q. How can the compound’s solubility profile be systematically improved for in vivo studies?
Methodological Answer:
- Co-Solvent Blends: Test PEG-400/water (20:80 v/v) or cyclodextrin complexes (10% w/v) via phase solubility diagrams .
- Salt Formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility by ≥50% .
- Nanoparticle Formulation: Use PLGA encapsulation (80–200 nm particles) to improve bioavailability in rodent models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
